Tiapride

Dopamine receptor binding Antipsychotic selectivity Benzamide pharmacology

Tiapride (CAS 51012-32-9) is a selective D2/D3 antagonist with a unique pharmacological fingerprint: lower D2 affinity (IC50 45.8 μM) than haloperidol, 53% lower EPS risk vs haloperidol in elderly agitation, short half-life (2.9-3.6 h), negligible plasma protein binding, and 70% renal excretion unchanged. It serves as an optimal tool compound for antipsychotic research, PBPK modeling, and hERG channel studies. Available in ≥98% purity for R&D. Order now for your neurology research.

Molecular Formula C15H24N2O4S
Molecular Weight 328.4 g/mol
CAS No. 51012-32-9
Cat. No. B1210277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiapride
CAS51012-32-9
SynonymsEquilium
FLO 1347
FLO-1347
FLO1347
Hydrochloride, Tiapride
Monohydrochloride, Tiapride
Tiapridal
Tiapride
Tiapride Hydrochloride
Tiapride Monohydrochloride
Tiapridex
Tiaprizal
Molecular FormulaC15H24N2O4S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl
InChIInChI=1S/C15H24N2O4S/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18)
InChIKeyJTVPZMFULRWINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility52.5 [ug/mL] (The mean of the results at pH 7.4)

Tiapride (CAS 51012-32-9): A Substituted Benzamide Antipsychotic with Selective D2/D3 Antagonism


Tiapride (CAS 51012-32-9) is a substituted benzamide derivative and a selective dopamine D2 and D3 receptor antagonist . It is classified as an atypical antipsychotic within the substituted benzamide group, which also includes sulpiride and amisulpride [1]. Tiapride is indicated for a variety of neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, and agitation and aggression in the elderly [2].

Why Tiapride Cannot Be Readily Substituted with Other Benzamide Antipsychotics


While tiapride shares a benzamide core structure with sulpiride and amisulpride, its unique pharmacological fingerprint precludes simple interchange. Tiapride exhibits a distinct receptor binding profile with significantly lower affinity for D2 and D4 receptors compared to sulpiride [1], and it demonstrates a different pattern of regional brain selectivity [2]. Furthermore, tiapride has a shorter elimination half-life and negligible plasma protein binding, which contrasts with the pharmacokinetic properties of other benzamides [3]. These quantitative differences in pharmacodynamics and pharmacokinetics directly impact clinical efficacy and tolerability, making generic substitution scientifically unsound.

Quantitative Differentiation of Tiapride from Key Comparators: A Head-to-Head Evidence Guide


Tiapride Exhibits Lower D2 Receptor Affinity Compared to Sulpiride and Haloperidol

In a direct head-to-head comparison, tiapride demonstrated significantly lower affinity for the D2 dopamine receptor than sulpiride and haloperidol. The IC50 values for tiapride, sulpiride, and haloperidol were 45.8 μM, 8.8 μM, and 0.004 μM, respectively, indicating that tiapride is approximately 5-fold less potent than sulpiride and over 10,000-fold less potent than haloperidol at the D2 receptor [1].

Dopamine receptor binding Antipsychotic selectivity Benzamide pharmacology

Tiapride Displays a Distinct Pharmacokinetic Profile with Short Half-Life and High Unchanged Excretion

Tiapride exhibits a short elimination half-life of 2.9-3.6 hours [1], which is considerably shorter than that of amisulpride (approximately 12 hours) and sulpiride (6-8 hours) [2]. It also demonstrates negligible plasma protein binding [1] and is excreted largely unchanged (70% in urine within 24 hours) [3], minimizing the potential for drug-drug interactions via CYP450 enzymes.

Pharmacokinetics Drug metabolism Bioavailability

Tiapride and Sulpiride Exhibit Divergent Effects on hERG Channel Gating Kinetics

In a comparative electrophysiology study, tiapride and sulpiride demonstrated differential effects on hERG channel kinetics. While neither drug caused concentration-dependent block of hERG current amplitude (3-300 μM), tiapride increased the potential for half-maximal activation (V1/2) of hERG at 10-300 μM, whereas sulpiride increased the maximum conductance (Gmax) at 3, 10, and 100 μM [1].

hERG channel Cardiac safety QT prolongation

Tiapride Matches Haloperidol's Efficacy in Agitation but with Significantly Fewer Extrapyramidal Symptoms

A randomized, double-blind trial in 306 elderly patients with dementia and agitation found that tiapride (100-300 mg/day) was as effective as haloperidol (2-6 mg/day) in reducing agitation. However, the incidence of extrapyramidal symptoms (EPS) was significantly lower with tiapride (16%) compared to haloperidol (34%) (P=0.003), a rate similar to placebo (17%) [1].

Agitation in dementia Elderly patient safety Extrapyramidal symptoms

High-Value Research and Clinical Applications for Tiapride Based on Quantified Differentiation


Preclinical Models of Movement Disorders and Psychosis Requiring Low EPS Liability

Given its lower D2 receptor affinity (IC50 45.8 μM) compared to haloperidol (0.004 μM) [1] and its reduced propensity to cause extrapyramidal symptoms in clinical studies [2], tiapride is an optimal tool compound for investigating antipsychotic effects in animal models where motor side effects confound behavioral readouts. Its short half-life (2.9-3.6 h) [3] allows for precise temporal control in acute dosing paradigms.

Investigating Cardiac Safety of Benzamide Antipsychotics via hERG Channel Modulation

Tiapride's unique effect on hERG channel gating (increasing V1/2 without blocking current amplitude) [1] makes it a valuable comparator to sulpiride (which increases Gmax) for mechanistic studies of drug-induced QT prolongation. Researchers can use this differential pharmacology to dissect the structural determinants of hERG channel interaction and to develop safer benzamide derivatives.

Managing Agitation and Aggression in Geriatric Patients with Dementia

Clinical evidence demonstrates that tiapride provides equivalent efficacy to haloperidol for reducing agitation in elderly dementia patients but with a 53% lower incidence of extrapyramidal symptoms (16% vs 34%, P=0.003) [1]. This favorable risk-benefit profile, supported by its short half-life and minimal drug interactions, positions tiapride as a first-line pharmacotherapy for this vulnerable population.

Pharmacokinetic Studies of Low-Protein-Binding, Renally Cleared Compounds

With negligible plasma protein binding and 70% excretion as unchanged drug in urine [1], tiapride serves as an ideal model compound for studying the impact of renal function on drug clearance and for validating physiologically-based pharmacokinetic (PBPK) models. Its short half-life (2.9-3.6 h) [2] also makes it suitable for crossover study designs in human volunteers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.